molecular formula C20H20ClN3O2S B2495427 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 886917-91-5

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B2495427
CAS No.: 886917-91-5
M. Wt: 401.91
InChI Key: ACXZWVFWUZCECU-UHFFFAOYSA-N
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Description

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds similar to (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone have been synthesized and evaluated for their antimicrobial activity. For instance, a study synthesized a series of compounds by condensing acid chlorides with 2-hydroxyethyl piperazine and dichloropiperazine to prepare amide derivatives. These compounds demonstrated variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another research synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, indicating the potential of such structures in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer and Biological Activity

A novel series of derivatives were synthesized for in vitro antibacterial activity screening. Most compounds showed moderate to good antimicrobial activity, suggesting their potential in medicinal chemistry for developing new therapeutic agents (Mhaske, Shelke, Raundal, & Jadhav, 2014). Additionally, this compound derivatives have been explored for their potential as PET agents for imaging LRRK2 enzyme in Parkinson's disease, highlighting their relevance in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by benzothiazole derivatives , this compound could be a promising candidate for drug development.

Mechanism of Action

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-13-16(21)7-8-17-18(13)22-20(27-17)24-11-9-23(10-12-24)19(25)14-3-5-15(26-2)6-4-14/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXZWVFWUZCECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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